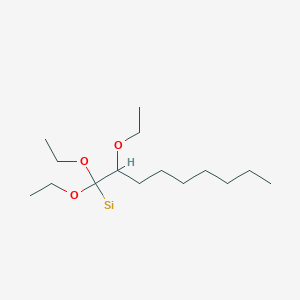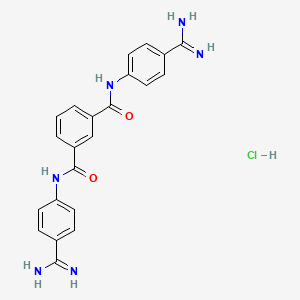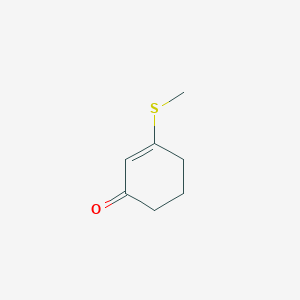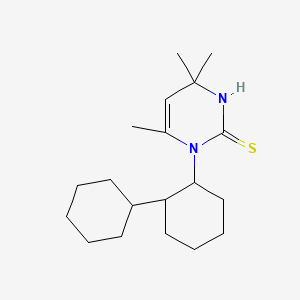
3-(2-cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a unique structure with a cyclohexyl group attached to another cyclohexyl group, along with a trimethyl-substituted pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione typically involves multiple steps:
Formation of the Cyclohexylcyclohexyl Moiety: This can be achieved through the hydrogenation of dicyclohexyl ketone using a suitable catalyst such as palladium on carbon under hydrogen gas.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Coupling of the Moieties: The final step involves coupling the cyclohexylcyclohexyl moiety with the pyrimidine ring. This can be done through a nucleophilic substitution reaction where the cyclohexylcyclohexyl group is introduced to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl groups, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be performed on the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclohexylpyrimidines: Compounds with a single cyclohexyl group attached to the pyrimidine ring.
Trimethylpyrimidines: Compounds with three methyl groups attached to the pyrimidine ring.
Uniqueness
3-(2-Cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is unique due to the presence of both a cyclohexylcyclohexyl moiety and a trimethyl-substituted pyrimidine ring. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
特性
CAS番号 |
6281-70-5 |
|---|---|
分子式 |
C19H32N2S |
分子量 |
320.5 g/mol |
IUPAC名 |
3-(2-cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C19H32N2S/c1-14-13-19(2,3)20-18(22)21(14)17-12-8-7-11-16(17)15-9-5-4-6-10-15/h13,15-17H,4-12H2,1-3H3,(H,20,22) |
InChIキー |
DSKIUKVVIORLBL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(NC(=S)N1C2CCCCC2C3CCCCC3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)
![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)

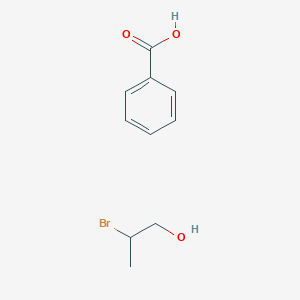
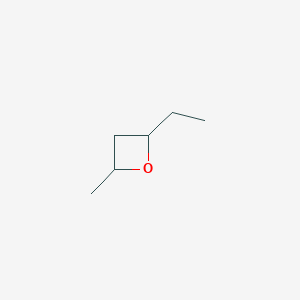
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
![N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide](/img/structure/B14735077.png)


